1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)13-5-3-12(4-6-13)10-15(24)22-9-1-2-14(22)11-23-20-7-8-21-23/h3-8,14H,1-2,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHGTDGUUFVTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=C(C=C2)C(F)(F)F)CN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been found to exhibit cytotoxic activities, suggesting that they may interact with cellular targets to inhibit cell growth or induce cell death. The specific interactions and changes resulting from this compound’s action would need to be determined through further experimental studies.
Biochemical Pathways
Given the potential cytotoxic activity of similar compounds, it is possible that this compound may affect pathways related to cell growth and survival
Pharmacokinetics
The compound’s solubility and stability, which can impact its bioavailability, can be influenced by its chemical structure
Result of Action
Based on the potential cytotoxic activity of similar compounds, it is possible that this compound may induce changes in cell growth or survival
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds or substances, and the specific characteristics of the target cells
Biochemical Analysis
Biochemical Properties
The 1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one compound has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have inhibitory potential against the carbonic anhydrase-II enzyme. The presence of a polar group at the 1,2,3-triazole substituted phenyl ring in this compound contributes to its overall activity.
Cellular Effects
In terms of cellular effects, 1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one has shown to have cytotoxic activities against certain tumor cell lines. It has been found to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one exerts its effects through direct binding interactions with biomolecules. For example, it has been deduced through molecular docking that the compound exhibits inhibitory potential through direct binding with the active site residues of the carbonic anhydrase-II enzyme.
Temporal Effects in Laboratory Settings
Biological Activity
1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Triazole Ring : Known for its diverse pharmacological properties.
- Pyrrolidine Ring : Often associated with various biological activities.
- Trifluoromethyl Group : Enhances lipophilicity and can improve biological activity.
The molecular formula is with a molecular weight of approximately 314.4 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been suggested to act as an inhibitor of certain enzymes, including carbonic anhydrase (CA), which plays a crucial role in physiological processes such as acid-base balance and respiration. The binding affinity to the active site of CA suggests potential applications in treating conditions like glaucoma and metabolic acidosis .
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, the presence of the triazole moiety has been linked to enhanced cytotoxic effects against various cancer cell lines. In vitro studies have shown that modifications in the structural components can lead to improved potency against cancer cells .
Antimicrobial Activity
The triazole ring is also recognized for its antimicrobial properties. Compounds with this structure have demonstrated effectiveness against a range of pathogens, making them potential candidates for the development of new antibiotics .
Antidiabetic Effects
Recent studies have suggested that similar compounds may exhibit antidiabetic effects by modulating glucose metabolism and enhancing insulin sensitivity. This activity is particularly relevant given the increasing prevalence of diabetes globally .
Case Studies and Research Findings
A review of literature reveals several studies focused on the biological activity of triazole-containing compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key differences:
Notes on logP: Calculated values vary based on substituents. CF₃ groups generally increase logP by ~1.0 compared to hydrogen or halogens .
Key Structural and Functional Comparisons:
Triazole vs. Other Heterocycles: The target compound’s 1,2,3-triazole (vs. 1,2,4-triazole in ) offers distinct hydrogen-bonding patterns and metabolic stability due to nitrogen positioning .
Substituent Effects :
- The 4-CF₃ group in the target compound enhances lipophilicity and electron-withdrawing effects compared to 4-F in , impacting binding to hydrophobic pockets .
- Difluoroacetamide in increases polarity but reduces metabolic stability relative to trifluoromethyl .
Scaffold Flexibility :
- Pyrrolidine in the target compound and provides rigidity, whereas benzimidazole in allows planar stacking with aromatic residues .
Biological Implications: Compounds with CF₃ (target, ) show improved blood-brain barrier penetration compared to non-fluorinated analogs . Stereochemistry in (2S-pyrrolidine) may enhance enantioselective binding to chiral targets .
Q & A
Basic: What are the optimal synthetic routes for this compound, and what reaction conditions maximize yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Pyrrolidine Functionalization: Introduce the triazolylmethyl group via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmosphere, using DMF or THF as solvents (60–80°C, 12–24 hours) .
Ketone Coupling: React the functionalized pyrrolidine with 4-(trifluoromethyl)phenylacetyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine as a base to neutralize HCl byproducts .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) yields >85% purity .
Critical Factors:
- Moisture-sensitive steps require anhydrous conditions.
- Excess reagents (e.g., acetyl chloride) must be quenched to avoid side reactions.
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assign proton environments (e.g., triazole protons at δ 7.8–8.2 ppm; pyrrolidine methylene at δ 2.5–3.5 ppm) .
- 19F NMR: Confirms trifluoromethyl group integrity (δ -60 to -65 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₈F₃N₄O: 363.1432) .
- X-ray Crystallography:
Advanced: How does the trifluoromethyl group influence electronic properties and biological interactions?
Methodological Answer:
- Electronic Effects:
- Biological Interactions:
Advanced: How can contradictions in reported bioactivity data be resolved?
Methodological Answer:
- Comparative Assays:
- Use standardized protocols (e.g., FRET-based enzymatic assays vs. cell viability assays) to isolate target-specific effects .
- Control Experiments:
- Molecular Docking:
Advanced: How can computational modeling predict binding modes with biological targets?
Methodological Answer:
- Docking Workflow:
- Protein Preparation: Retrieve target structure (e.g., orexin receptor from PDB), remove water, add hydrogens.
- Ligand Optimization: Minimize compound geometry (MMFF94 force field).
- Grid Generation: Focus on active site residues (e.g., Tyr³¹⁸, His³⁴⁵ for orexin receptors).
- Simulation: Glide SP/XP scoring identifies top poses (ΔG < -9 kcal/mol) .
- Validation: Compare with mutagenesis data (e.g., His³⁴⁵Ala mutation reduces affinity by 40%) .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Byproducts:
- Purification Challenges:
- Silica gel deactivation (5% H₂O) improves separation of polar impurities .
Advanced: What SAR insights exist for modifying the triazolylmethyl or pyrrolidine moieties?
Methodological Answer:
SAR Table:
Key Insight: Rigid pyrrolidine enhances conformational restraint, improving target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
